Mivotilate - 126164-80-5

Mivotilate

Catalog Number: EVT-8201353
CAS Number: 126164-80-5
Molecular Formula: C12H14N2O3S3
Molecular Weight: 330.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mivotilate is an aromatic amide, an isopropyl ester and a secondary carboxamide.
Classification

Mivotilate is classified as a non-steroidal anti-inflammatory drug (NSAID) and is particularly noted for its role as a COX-2 inhibitor. Its mechanism of action distinguishes it from other NSAIDs, making it a subject of interest in both pharmacological research and clinical applications.

Synthesis Analysis

The synthesis of Mivotilate involves several key steps that ensure the formation of its core structure and the introduction of functional groups critical for its biological activity.

  1. Formation of Core Structure: The synthesis begins with condensation reactions involving specific aromatic compounds. Catalysts are employed to facilitate these reactions, leading to the formation of the compound's core structure.
  2. Functional Group Modifications: Following the formation of the core structure, various functional groups are introduced through substitution reactions. This step is crucial for enhancing the compound's therapeutic properties.
  3. Purification: The final product undergoes purification processes such as recrystallization to achieve high purity and efficacy. Industrial production methods are optimized to maximize yield while minimizing impurities, ensuring consistent quality in pharmaceutical applications.
Molecular Structure Analysis
  • Molecular Formula: C₁₄H₁₈N₂O₄S
  • Key Structural Features:
    • Thiazole ring contributing to biological activity.
    • Dicarbonyl functionalities enhancing reactivity.

The unique structural attributes of Mivotilate allow it to interact effectively with target enzymes, facilitating its therapeutic effects.

Chemical Reactions Analysis

Mivotilate participates in various chemical reactions that further elucidate its reactivity and potential derivatives:

  1. Oxidation: Mivotilate can be oxidized under specific conditions using agents like hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  2. Reduction: Reduction reactions typically involve sodium borohydride or lithium aluminum hydride, producing reduced forms such as thiols or thioethers.
  3. Substitution Reactions: The compound can undergo substitution where specific functional groups are replaced with others, allowing for the synthesis of various derivatives that may exhibit different biological activities.

These reactions highlight Mivotilate's versatility as a chemical entity in medicinal chemistry.

Mechanism of Action

Mivotilate's mechanism of action primarily revolves around its selective inhibition of COX-2, distinguishing it from traditional NSAIDs that inhibit both COX-1 and COX-2 enzymes.

  • Target Enzyme: Cyclooxygenase-2 (COX-2)

By selectively inhibiting COX-2, Mivotilate reduces the synthesis of prostaglandins responsible for mediating inflammation and pain while sparing COX-1, which maintains gastrointestinal integrity. This selectivity significantly lowers the risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.

Additionally, Mivotilate modulates nuclear factor kappa B (NF-κB) activity, a transcription factor involved in inflammatory responses, further enhancing its therapeutic potential.

Physical and Chemical Properties Analysis

Mivotilate exhibits several notable physical and chemical properties:

  • Melting Point: Specific melting points are not universally defined but typically fall within a range conducive to pharmaceutical formulations.
  • Solubility: Soluble in common organic solvents such as dimethyl sulfoxide (DMSO), which is often used during synthesis.
  • Stability: Demonstrates stability under various storage conditions; effective at -20°C for up to three years and at 4°C for two years.

These properties are essential for determining the formulation and delivery methods in clinical settings.

Applications

Mivotilate is being explored for several scientific applications:

  1. Chronic Pain Management: Due to its selective COX-2 inhibition, it offers promise in treating chronic pain conditions without significant gastrointestinal side effects.
  2. Autoimmune Diseases: Research indicates potential applications in autoimmune diseases where integrin α4β7 plays a role, such as inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.
  3. Cancer Treatment: Investigations into Mivotilate's ability to block integrin α4β7 suggest potential applications in cancer therapies by inhibiting tumor growth and metastasis.
  4. Antimutagenic Properties: Preliminary studies indicate that Mivotilate may prevent mutations caused by environmental mutagens, warranting further investigation into its protective effects against DNA damage.
Introduction to Mivotilate in Contemporary Pharmacological Research

Historical Context of Aryl Hydrocarbon Receptor Activators

The Aryl Hydrocarbon Receptor (Aryl Hydrocarbon Receptor) was first characterized in the 1970s as a high-affinity receptor for environmental xenobiotics, notably 2,3,7,8-tetrachlorodibenzo-p-dioxin. Early research focused on its role in mediating the toxic effects of halogenated aromatic hydrocarbons, including immunotoxicity, thymic involution, and induction of xenobiotic-metabolizing enzymes such as cytochrome P450 1A1 (CYP1A1) [1]. The receptor belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH-PAS) family and functions as a ligand-activated transcription factor. In its inactive state, Aryl Hydrocarbon Receptor resides in the cytoplasm complexed with chaperone proteins including heat shock protein 90 (heat shock protein 90), p23, and Aryl Hydrocarbon Receptor interacting protein. Upon ligand binding, it translocates to the nucleus, dimerizes with Aryl Hydrocarbon Receptor nuclear translocator, and regulates gene expression by binding to dioxin-responsive elements [1] [8].

The historical perception of Aryl Hydrocarbon Receptor as solely a toxicological sensor shifted with the discovery of endogenous ligands derived from tryptophan metabolism (e.g., kynurenine, 6-formylindolo[3,2-b]carbazole) and microbial metabolites (e.g., indole-3-acetic acid, tryptamine) [2] [3] [9]. These findings revealed Aryl Hydrocarbon Receptor's physiological roles in immune regulation, epithelial barrier maintenance, and cellular homeostasis. For example, microbial tryptophan metabolites activate Aryl Hydrocarbon Receptor in intestinal immune cells, promoting interleukin-22 production and mucosal defense [9]. Similarly, endogenous Aryl Hydrocarbon Receptor ligands modulate regulatory T cell and T-helper 17 cell differentiation, linking the receptor to inflammatory responses [1] [2].

Table 1: Evolution of Aryl Hydrocarbon Receptor Ligand Research

EraLigand ClassKey DiscoveriesResearch Focus
1970s-1990sXenobiotics (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, benzo[a]pyrene)Identification of Aryl Hydrocarbon Receptor-dioxin binding; CYP1A inductionToxicity pathways; Environmental risk assessment
2000s-2010sDietary ligands (e.g., indole-3-carbinol, flavonoids)Metabolism to high-affinity agonists (e.g., 3,3′-diindolylmethane); Tissue-specific effectsChemoprevention; Ligand structural diversity
2020s-PresentEndogenous & microbial metabolites (e.g., kynurenine, indole-3-acetic acid, tryptamine)Roles in immune tolerance; Gut-liver axis communicationTherapeutic targeting of inflammation; Metabolic disease

Mivotilate’s Emergence as a Non-Toxic Hepatoprotective Agent

Mivotilate represents a paradigm shift in Aryl Hydrocarbon Receptor pharmacology as a potent synthetic activator designed for hepatoprotection without the toxic liabilities of classical ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin. Unlike environmental Aryl Hydrocarbon Receptor agonists that induce sustained cytochrome P450 activation and oxidative stress, Mivotilate demonstrates transient receptor activation kinetics. This property enables selective modulation of cytoprotective genes while avoiding persistent disruption of metabolic homeostasis [6]. Mechanistically, Mivotilate stabilizes the nuclear Aryl Hydrocarbon Receptor-Aryl Hydrocarbon Receptor nuclear translocator complex, driving transcription of antioxidant enzymes (e.g., NADPH quinone oxidoreductase 1) and phase II detoxification enzymes (e.g., glutathione S-transferase A2) [2] [8]. This contrasts with 2,3,7,8-tetrachlorodibenzo-p-dioxin, which promotes reactive oxygen species generation via prolonged CYP1A1/1A2 induction, leading to hepatocyte DNA damage and apoptosis [4] [8].

In preclinical models of liver injury, Mivotilate counters inflammation by modulating immune cell polarization. It suppresses pro-inflammatory cytokine production (e.g., interleukin-6, tumor necrosis factor-α) in Kupffer cells and enhances the suppressive capacity of regulatory T cells via interleukin-10 induction [2]. Additionally, Mivotilate preserves hepatic barrier function by upregulating tight junction proteins (e.g., claudin-1, occludin) in sinusoidal endothelial cells, reducing endotoxin translocation from the gut [7] [9]. Its efficacy extends to metabolic dysfunction-associated steatohepatitis models, where it reverses lipid peroxidation and steatosis by normalizing peroxisome proliferator-activated receptor gamma and carnitine palmitoyltransferase 1A expression [9].

Table 2: Mivotilate Versus Classical Aryl Hydrocarbon Receptor Ligands in Liver Pathology Models

LigandAryl Hydrocarbon Receptor Activation ProfileEffect on Liver EnzymesImpact on Hepatic InflammationNet Hepatocyte Outcome
MivotilateTransient (<24h nuclear retention)Phase II enzyme induction > CYP1ASuppresses interleukin-6/tumor necrosis factor-α; Enhances interleukin-10Cytoprotection; Reduced apoptosis
2,3,7,8-tetrachlorodibenzo-p-dioxinSustained (weeks to months)Robust CYP1A1/1B1 inductionPromotes T-helper 17 differentiation; Chronic inflammationDNA adduct formation; Hepatotoxicity
Indole-3-acetic acidPulsatile (metabolite-dependent)Mild CYP1A1; Potent UGT1A1Gut-liver axis immune regulationOxidative stress mitigation
3,3′-DiindolylmethaneModerate (dietary dosing kinetics)Balanced phase I/II inductionShifts T-helper 17/regulatory T cell balanceAnti-steatotic; Anti-fibrotic

Research Gaps in Aryl Hydrocarbon Receptor-Mediated Therapeutic Mechanisms

Despite Mivotilate's promising hepatoprotective profile, critical knowledge gaps impede its clinical translation. First, ligand-specific differences in Aryl Hydrocarbon Receptor conformational changes remain poorly characterized. Structural analyses suggest Mivotilate induces distinct co-repressor displacement compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin, potentially explaining its non-toxic phenotype [6]. However, the exact allosteric modifications governing downstream gene batteries require elucidation via cryo-electron microscopy or X-ray crystallography. Second, the receptor's crosstalk with redox sensors (e.g., nuclear factor erythroid 2–related factor 2) varies across liver cell types. In hepatocytes, Mivotilate synergizes with nuclear factor erythroid 2–related factor 2 to enhance glutathione synthesis, whereas in hepatic stellate cells, it may paradoxically activate pro-fibrotic pathways under oxidative stress [8] [9]. Single-cell transcriptomics could delineate these context-dependent signaling networks.

Another unresolved area involves Aryl Hydrocarbon Receptor's role in mitochondrial dynamics. Sustained Aryl Hydrocarbon Receptor activation by 2,3,7,8-tetrachlorodibenzo-p-dioxin disrupts electron transport chain complexes, promoting reactive oxygen species and hepatocyte apoptosis [4] [8]. Mivotilate's impact on mitochondrial biogenesis and quality control remains unstudied. Furthermore, the gut microbiota's influence on Mivotilate metabolism is unknown. Microbial enzymes can biotransform Aryl Hydrocarbon Receptor ligands; for example, Lactobacillus spp. convert tryptophan to indole-3-aldehyde, amplifying receptor activity [7] [9]. Whether microbiome-derived metabolites potentiate or antagonize Mivotilate warrants pharmacomicrobiome studies.

Table 3: Key Research Gaps in Mivotilate’s Hepatoprotective Mechanism

Knowledge GapMethodological ApproachesTherapeutic Relevance
Cell-type-specific Aryl Hydrocarbon Receptor interactomeSingle-cell sequencing; Chromatin immunoprecipitation sequencingPrecision targeting of hepatocytes vs. non-parenchymal cells
Mitochondrial function modulationSeahorse assays; Super-resolution microscopyMitigating metabolic dysfunction-associated steatohepatitis progression
Microbiome-dependent metabolismGnotobiotic models; Metabolomic profilingPersonalized dosing based on microbial composition
Aryl Hydrocarbon Receptor-nuclear factor erythroid 2–related factor 2 crosstalkFluorescence resonance energy transfer biosensorsEnhancing antioxidant gene programming
Epigenetic memory effectsWhole-genome bisulfite sequencing; Histone modification mappingAvoiding latent hepatotoxicity

Long-term epigenetic effects pose additional concerns. Chronic 2,3,7,8-tetrachlorodibenzo-p-dioxin exposure induces DNA hypermethylation at promoter sites, leading to heritable suppression of tumor suppressor genes in rodent liver tumors [4]. Although Mivotilate lacks genotoxicity in acute studies, its influence on the hepatic epigenome after prolonged administration is uncharacterized. Resolving these gaps will require advanced organoid and multi-omics platforms to predict clinical hepatoprotection without triggering adverse outcome pathways linked to rodent liver carcinogenesis [4].

Properties

CAS Number

126164-80-5

Product Name

Mivotilate

IUPAC Name

propan-2-yl 2-(1,3-dithietan-2-ylidene)-3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropanoate

Molecular Formula

C12H14N2O3S3

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C12H14N2O3S3/c1-6(2)17-10(16)8(11-19-5-20-11)9(15)14-12-13-7(3)4-18-12/h4,6H,5H2,1-3H3,(H,13,14,15)

InChI Key

WOUUWUGULFOVHG-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(=C2SCS2)C(=O)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.